2,5-Dichlorobenzhydrazide
Overview
Description
2,5-Dichlorobenzhydrazide is a chemical compound that is part of the hydrazone class, which are known for their diverse applications in various fields such as medicinal chemistry and materials science. The hydrazone compounds are typically synthesized through a condensation reaction involving a hydrazide and an aldehyde or ketone. These compounds exhibit interesting structural properties due to their ability to form hydrogen bonds and have potential applications in antibacterial and antifungal treatments.
Synthesis Analysis
The synthesis of hydrazone compounds related to 2,5-Dichlorobenzhydrazide involves the condensation of 4-dimethylaminobenzohydrazide with different chlorinated aldehydes in methanol. For instance, the synthesis of N'-(2,4-dichlorobenzylidene)-4-dimethylaminobenzohydrazide is achieved by reacting 4-dimethylaminobenzohydrazide with 2,4-dichlorobenzaldehyde . Similarly, other related compounds are synthesized by reacting chlorinated benzohydrazides with substituted salicylaldehydes . These reactions are typically characterized by elemental analysis, IR, and NMR spectroscopy, and their structures are confirmed by single crystal X-ray diffraction.
Molecular Structure Analysis
The molecular structure of hydrazone compounds is characterized by the presence of N-H...O hydrogen bonds that link hydrazone molecules together. For example, N'-(2,4-dichlorobenzylidene)-4-dimethylaminobenzohydrazide crystallizes in the triclinic space group P-1, with two hydrazone molecules in the asymmetric unit linked by an N-H...O hydrogen bond . The crystal structures of these compounds provide valuable insights into their molecular geometry and potential intermolecular interactions.
Chemical Reactions Analysis
Hydrazone compounds, including those related to 2,5-Dichlorobenzhydrazide, can participate in various chemical reactions due to their active hydrazone moiety. While the provided papers do not detail specific reactions beyond the synthesis, hydrazones are known to undergo reactions such as cyclization, oxidation, and as ligands in coordination chemistry. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazone compounds are influenced by their molecular structure. The presence of chloro substituents and other functional groups can affect properties such as solubility, melting point, and biological activity. For instance, the antibacterial and antifungal activities of some hydrazone compounds have been evaluated, showing potential efficacy against various microorganisms . The crystallographic data provide insights into the solid-state properties, such as unit cell dimensions and space groups, which are crucial for understanding the material's properties .
Scientific Research Applications
Organic Chemistry and Synthesis
- 2,5-Dichlorobenzhydrazide is utilized in the synthesis of various chemical compounds. For example, it's involved in the formation of pyrazole, oxa(thia)diazole, and oxadiazine derivatives (Hassan et al., 2005).
- It plays a role in the creation of new hydrazones bearing the thiazole scaffold, demonstrating antimicrobial and antioxidant properties (Nastasă et al., 2015).
- Research indicates its involvement in the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles with antioxidant activity (Shakir et al., 2014).
Environmental Health
- Studies have explored the environmental and health impacts of related compounds. For instance, p-Dichlorobenzene, which metabolizes into 2,5-dichlorophenol, has been linked to thyroid dysfunction in adolescents (Wei & Zhu, 2016).
- The presence of 2,5-dichlorophenol, a metabolite of p-dichlorobenzene, was found in the urine of a large percentage of adults in the United States, indicating widespread exposure to related compounds (Hill et al., 1995).
Safety And Hazards
2,5-Dichlorobenzhydrazide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . If it comes in contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .
properties
IUPAC Name |
2,5-dichlorobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECBCXNWGBDIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60217839 | |
Record name | 2,5-Dichlorobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60217839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorobenzhydrazide | |
CAS RN |
67487-35-8 | |
Record name | 2,5-Dichlorobenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067487358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichlorobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60217839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichlorobenzhydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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